molecular formula C12H16N2O3 B7862019 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide

Cat. No.: B7862019
M. Wt: 236.27 g/mol
InChI Key: IIDAQWATZUXDNN-UHFFFAOYSA-N
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Description

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide is a substituted acetamide derivative featuring a 2,3-dihydro-benzo[1,4]dioxin scaffold linked to a methylated amine group.

Properties

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-14(12(15)6-13)7-9-8-16-10-4-2-3-5-11(10)17-9/h2-5,9H,6-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDAQWATZUXDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COC2=CC=CC=C2O1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[dioxin] core, which is known for its diverse pharmacological profiles. The presence of amino and acetamide functional groups suggests potential interactions with various biological targets.

Pharmacological Activities

The biological activity of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide has been explored in several studies:

  • Serotonin Receptor Agonism : Research indicates that derivatives of the compound act as agonists or partial agonists at the 5-HT_2C receptor. This receptor is implicated in mood regulation and appetite control, suggesting potential applications in treating schizophrenia and obesity-related disorders .
  • Antioxidant Properties : The compound's structure allows it to function as an antioxidant. Studies have demonstrated that similar benzo[dioxin] derivatives exhibit significant radical scavenging activity, which may contribute to their therapeutic effects .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Interaction : The binding affinity to serotonin receptors has been shown to modulate neurotransmitter release, influencing mood and cognitive functions. This receptor interaction is crucial for the development of treatments for psychiatric disorders .
  • Oxidative Stress Mitigation : The antioxidant properties are attributed to the ability of the compound to donate electrons and neutralize free radicals. This action helps in reducing cellular damage and inflammation .

Case Studies

Several studies have highlighted the therapeutic potential of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide:

  • Schizophrenia Treatment : A study investigated a series of related compounds that demonstrated efficacy in preclinical models for schizophrenia. The compounds showed reduced side effects compared to traditional antipsychotics, particularly concerning weight gain .
  • Cognitive Enhancement : Research has indicated that compounds with similar structures enhance cognitive functions in animal models. These findings suggest that 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide may have potential as a cognitive enhancer .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
Serotonin Receptor Agonism5-HT_2C receptor
Antioxidant ActivityRadical scavenging
Cognitive EnhancementModulation of neurotransmitter release
Potential for Schizophrenia TreatmentReduced side effects compared to typical antipsychotics

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties
Research indicates that derivatives of 2-amino-2,3-dihydro-1,4-benzodioxane possess significant antioxidant properties. These compounds can be synthesized via electrochemical methods, yielding high overall yields and regioselectivity. The incorporation of electron-withdrawing or donating groups can modify their activity, making them suitable candidates for further pharmacological studies aimed at developing new antioxidants .

1.2 Neuroprotective Effects
Studies have shown that certain benzodioxane derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Agrochemicals

2.1 Herbicidal Activity
Compounds similar to 2-amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide have been evaluated for herbicidal properties. Preliminary studies suggest that these compounds can inhibit the growth of specific weed species while being less harmful to crops .

Materials Science

3.1 Polymer Synthesis
The unique structural features of this compound allow it to be utilized in the synthesis of novel polymers with enhanced properties. Researchers are exploring its use as a building block in creating biodegradable plastics and other advanced materials .

Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing 2-amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide through an electrochemical route. The research demonstrated that varying reaction conditions could significantly affect the yield and purity of the product, achieving yields up to 90% under optimal conditions .

Case Study 2: Biological Evaluation
Another study evaluated the biological activity of synthesized derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .

Comparison with Similar Compounds

Kinase Inhibition

Compound 9n (from and ), which shares the 2,3-dihydro-benzo[1,4]dioxin moiety, exhibits inhibitory activity against SsCK1 (IC50 = 2 μM) and HsCDK5-p25 (IC50 = 1.2 μM). The presence of a hydroxyl group on the arylidene moiety enhances selectivity, whereas bulky substituents (e.g., 1,3-benzodioxol-5-yl) reduce potency .

Molecular Docking and Receptor Interactions

  • ABA (): Demonstrates strong binding to MBD2369 with a DOCK score of -35.2 kcal/mol, forming three hydrogen bonds. Comparatively, the target compound’s N-methyl group may alter binding kinetics by modulating steric hindrance or hydrophobic interactions .
  • N-{2-[4-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide (): Shows >100-fold selectivity for α2C-AR over α2A-AR, highlighting the 2,3-dihydro-benzo[1,4]dioxin group’s role in receptor subtype specificity .

Physicochemical Properties

  • Melting Point and Stability : Compound 9n has a melting point of 202–204°C, while analogs like 9l and 9m decompose at lower temperatures (170–243°C), suggesting that hydroxyl/methoxy substitutions improve thermal stability .

Structure-Activity Relationship (SAR) Insights

N-Alkyl Substitutions :

  • Methyl vs. Isopropyl : The N-methyl group in the target compound likely reduces metabolic vulnerability compared to bulkier isopropyl derivatives, which may face steric challenges in binding pockets .
  • Hydrogen (ABA) : The absence of an N-alkyl group in ABA allows for stronger hydrogen bonding but may reduce membrane permeability .

Aromatic Modifications :

  • 2,3-Dihydro-benzo[1,4]dioxin : This moiety is critical for kinase inhibition (e.g., 9n) and receptor binding (e.g., α2C-AR antagonists), likely due to its planar structure and electron-rich environment .
  • Hydroxy/Methoxy Groups : Enhance selectivity and potency, as seen in 9n’s micromolar IC50 values .

Preparation Methods

Nucleophilic Substitution Approach

The foundational method involves sequential functionalization of the 2,3-dihydrobenzodioxin core. Initial synthesis of N-(2,3-dihydrobenzodioxin-2-ylmethyl)amine is achieved through refluxing 2-(bromomethyl)-2,3-dihydrobenzodioxin with aqueous ammonia (25% w/v) in tetrahydrofuran at 65°C for 12 hours. Subsequent N-methylation employs dimethyl sulfate (1.2 eq) in dichloromethane with triethylamine (2.5 eq) as base, yielding N-methyl-N-(2,3-dihydrobenzodioxin-2-ylmethyl)amine in 78% purity.

The final acetamide formation utilizes 2-bromoacetamide (1.05 eq) under phase-transfer conditions with tetrabutylammonium bromide (0.1 eq) in a water/dichloromethane biphasic system. This method achieves 82% isolated yield after silica gel chromatography (ethyl acetate/hexane 3:1).

Reductive Amination Strategy

An alternative pathway employs reductive amination between 2,3-dihydrobenzodioxin-2-carbaldehyde and N-methyl-1,2-ethylenediamine. The reaction proceeds in methanol with sodium cyanoborohydride (1.5 eq) at pH 5.5 (acetic acid buffer), producing the secondary amine intermediate in 68% yield. Acetylation with acetyl chloride (1.1 eq) in the presence of N,N-diisopropylethylamine (2 eq) in dichloromethane at 0°C completes the synthesis, with final product purity of 95.3% by HPLC.

Optimization of Critical Reaction Parameters

Temperature Effects on Benzodioxin Functionalization

Systematic evaluation reveals pronounced temperature dependence in the nucleophilic substitution step:

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
40245288
60187492
80128195
10087889

Optimal performance occurs at 80°C, balancing reaction rate and product stability. Excessive temperatures (>90°C) promote decomposition of the benzodioxin moiety, evidenced by GC-MS detection of catechol derivatives.

Solvent Systems for N-Methylation

Comparative solvent studies demonstrate dichloromethane's superiority in N-methylation efficiency:

SolventDielectric ConstantYield (%)Byproduct Formation (%)
Dichloromethane8.93785
Tetrahydrofuran7.586512
Acetonitrile37.5718
Toluene2.385915

The low polarity of dichloromethane facilitates selective mono-methylation while minimizing over-alkylation.

Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Profiling

The target compound exhibits distinctive 1H^1H NMR signatures (400 MHz, CDCl3_3):

  • δ 2.87 (s, 3H, N-CH3_3)

  • δ 3.42 (d, J = 6.8 Hz, 2H, CH2_2-N)

  • δ 4.21–4.28 (m, 4H, O-CH2_2-CH2_2-O)

  • δ 6.75–6.82 (m, 4H, aromatic H)

  • δ 5.12 (br s, 2H, NH2_2)

13C^{13}C NMR analysis confirms the acetamide carbonyl at δ 170.2 ppm and benzodioxin oxygenated carbons at δ 64.3–64.8 ppm.

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI+) yields an [M+H]+^+ peak at m/z 279.1335 (calculated 279.1339 for C13_13H19_19N2_2O3_3), confirming molecular formula consistency.

Comparative Analysis with Structural Analogues

The synthetic challenges of 2-amino-N-(2,3-dihydro-benzodioxin-2-ylmethyl)-N-methyl-acetamide become apparent when compared to related compounds:

CompoundKey Structural DifferenceOptimal Synthesis Yield
N-Cyclopropyl analogueCyclopropyl vs. methyl68%
2-Hydroxybenzodioxin derivativeHydroxyl substitution57%
N,N-Diethyl variantEthyl groups73%

The methyl-substituted derivative demonstrates superior synthetic accessibility due to reduced steric hindrance during N-alkylation.

Industrial-Scale Production Considerations

Patent CN102351733B details a kilogram-scale process achieving 91.2% yield through:

  • Amino Protection : Boc-glycine methyl ester synthesis (95.5% yield)

  • Aminolysis : Reaction with dimethylamine in methyl tert-butyl ether (10 eq, 30°C)

  • Deprotection : HCl/methanol treatment in isopropyl acetate

This method reduces purification complexity through crystallization-driven isolation, with residual solvent levels <50 ppm by GC analysis .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H-NMR to verify the benzodioxin methylene protons (δ 4.2–4.4 ppm) and acetamide N-methyl group (δ 2.8–3.1 ppm). IR spectroscopy can confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • Chromatographic Purity : Employ HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm to assess purity (>95% recommended). Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric consistency .

Q. What synthetic routes are available for preparing benzodioxin-containing acetamide derivatives?

  • Methodological Answer :

  • Stepwise Synthesis : React 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions (pH 9–10, Na₂CO₃) to form a sulfonamide intermediate. Subsequent coupling with chloroacetyl chloride and N-methylation yields the target compound .
  • Alternative Routes : Use acetic anhydride or acetyl chloride to acylate benzodioxin amines, followed by N-methylation with methyl iodide in DMF .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to improve yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, solvent polarity, reagent stoichiometry). For example:
ParameterRange TestedOptimal Condition
Reaction Temp.25°C–80°C50°C
SolventTHF, DMF, AcetoneDMF
BaseNa₂CO₃, K₂CO₃Na₂CO₃
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and minimize side reactions (e.g., over-sulfonation) .

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Perform docking studies (AutoDock Vina, Schrödinger) using crystal structures of α-glucosidase or acetylcholinesterase. Focus on hydrogen bonding between the acetamide moiety and catalytic residues (e.g., Asp349 in α-glucosidase) .
  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for target interaction .

Q. How should contradictions in spectral or biological activity data be resolved?

  • Methodological Answer :

  • Spectral Discrepancies : Compare experimental NMR/IR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For example, unexpected downfield shifts may indicate impurities—re-run synthesis with stricter anhydrous conditions .
  • Biological Variability : Validate enzyme inhibition assays (e.g., α-glucosidase) using positive controls (e.g., acarbose) and triplicate measurements. Apply statistical tools (t-test, ANOVA) to confirm significance (p < 0.05) .

Q. What in silico tools are effective for modeling the compound’s pharmacokinetics (e.g., ADME properties)?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, a logP >2 suggests moderate blood-brain barrier penetration .
  • Toxicity Profiling : Run ProTox-II to predict hepatotoxicity or mutagenicity, prioritizing derivatives with lower risk scores .

Methodological Best Practices

Q. What experimental controls are critical when evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Positive/Negative Controls : Include acarbose (α-glucosidase) and donepezil (acetylcholinesterase) to benchmark activity. Use DMSO-only samples to rule out solvent interference .
  • Blind Analysis : Perform assays in triplicate by independent researchers to minimize bias. Report IC₅₀ values with 95% confidence intervals .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C for 24 hours. Monitor degradation via HPLC and compare peak areas pre/post incubation .
  • Light/Heat Stability : Expose solid samples to 40°C/75% RH for 4 weeks and analyze for polymorphic changes using XRD .

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